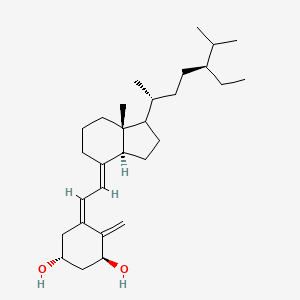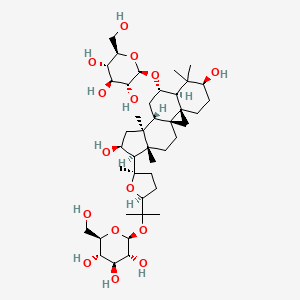
Deoxycholoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxycholoyl-CoA is a steroidal acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of deoxycholic acid. It derives from a coenzyme A and a deoxycholic acid. It is a conjugate acid of a deoxycholoyl-CoA(4-).
Scientific Research Applications
1. Enzymatic Activities and Kinetic Parameters
Deoxycholoyl-CoA plays a significant role in enzymatic processes in the liver, particularly in the synthesis of choloyl-CoA and deoxycholoyl-CoA from their respective bile acids. Studies by Simion, Fleischer, & Fleischer (1983) have indicated that the enzymes responsible for these reactions are predominantly found in the endoplasmic reticulum of rat liver. They have also determined kinetic parameters, providing crucial insights into the enzymatic efficiency and specificity for deoxycholate compared to cholate.
2. Role in CoA Regulation and Metabolism
The regulation and metabolism of CoA, a key cofactor in energy metabolism, are significantly impacted by the presence of deoxycholoyl-CoA. Research by Shumar et al. (2018) has shown that enzymes like Nudt19, which interact with CoA and its acyl derivatives, play distinct roles in organs such as the kidney, compared to other enzymes like Nudt7 in the liver. Their findings suggest that these enzymes, influenced by compounds like deoxycholoyl-CoA, are crucial in the regulation of CoA levels in different tissues.
3. Implications in Lipid Metabolism and Peroxisomal Function
Deoxycholoyl-CoA is closely linked with lipid metabolism and the function of peroxisomes. A study by Hunt et al. (2002) characterized a peroxisomal acyl-CoA thioesterase in mice, finding that it shows high activity with bile acid-CoA esters, including deoxycholoyl-CoA. This enzyme is suggested to play a key role in regulating peroxisomal lipid metabolism, highlighting the significance of deoxycholoyl-CoA in these processes.
4. Involvement in Polyketide Synthesis and Antibiotic Production
Deoxycholoyl-CoA is also implicated in the synthesis of polyketides, which are precursors for many antibiotics. Research on 6-deoxyerythronolide B synthase (DEBS), a modular polyketide synthase, by Pieper et al. (1996) demonstrated the enzyme's activity in vitro. Their findings suggest that compounds related to deoxycholoyl-CoA might play a role in the synthesis of important pharmaceuticals.
properties
Product Name |
Deoxycholoyl-CoA |
|---|---|
Molecular Formula |
C45H74N7O19P3S |
Molecular Weight |
1142.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate |
InChI |
InChI=1S/C45H74N7O19P3S/c1-24(28-9-10-29-27-8-7-25-18-26(53)12-14-44(25,4)30(27)19-32(54)45(28,29)5)6-11-34(56)75-17-16-47-33(55)13-15-48-41(59)38(58)43(2,3)21-68-74(65,66)71-73(63,64)67-20-31-37(70-72(60,61)62)36(57)42(69-31)52-23-51-35-39(46)49-22-50-40(35)52/h22-32,36-38,42,53-54,57-58H,6-21H2,1-5H3,(H,47,55)(H,48,59)(H,63,64)(H,65,66)(H2,46,49,50)(H2,60,61,62)/t24-,25-,26-,27+,28-,29+,30+,31-,32+,36-,37-,38+,42-,44+,45-/m1/s1 |
InChI Key |
YTGXPYMXYISPEB-SIQRDODDSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5CC[C@H]7[C@@]6(CC[C@H](C7)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5CCC7C6(CCC(C7)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





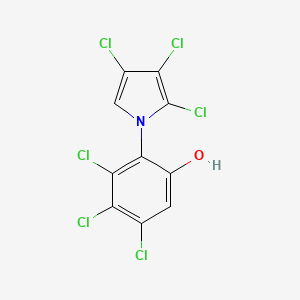
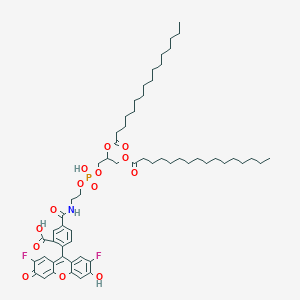
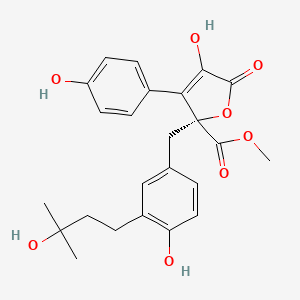
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)
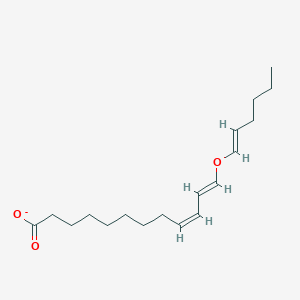

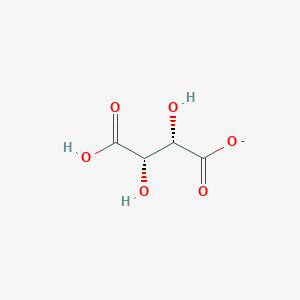
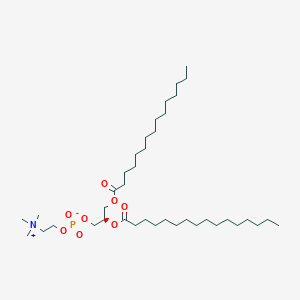
![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)
![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)
